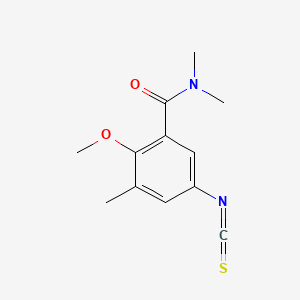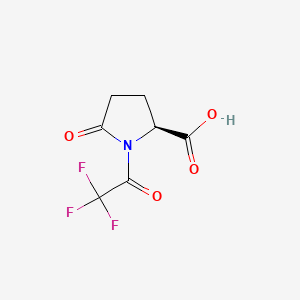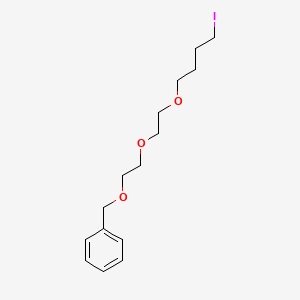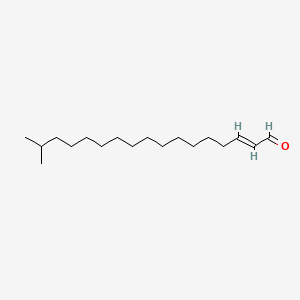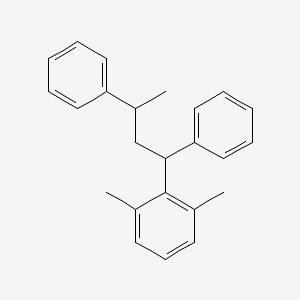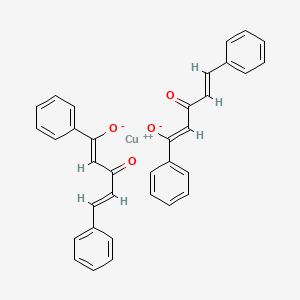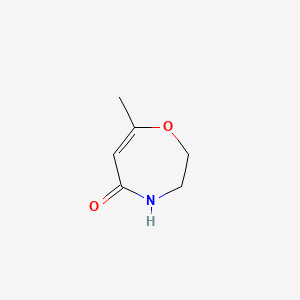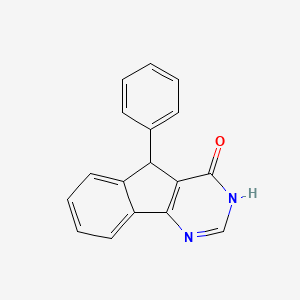
Chromium(2+) methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(2+) methacrylate is a coordination compound where chromium is in the +2 oxidation state, coordinated to methacrylate ligands Methacrylate is the conjugate base of methacrylic acid, a commonly used monomer in the production of polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(2+) methacrylate can be synthesized through the reaction of chromium(2+) salts with methacrylic acid or its derivatives. One common method involves the reaction of chromium(2+) chloride with sodium methacrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of chromium(2+). The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(2+) methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) in the presence of oxidizing agents.
Reduction: Chromium(2+) can act as a reducing agent, reducing other compounds while being oxidized to chromium(3+).
Substitution: The methacrylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Chromium(3+) methacrylate or other chromium(3+) complexes.
Reduction: Chromium(3+) compounds and reduced products of the reactants.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Chromium(2+) methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which chromium(2+) methacrylate exerts its effects depends on the specific application. In catalysis, the chromium center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation. The methacrylate ligands can influence the reactivity and selectivity of the chromium center. In biological systems, this compound may interact with proteins and other biomolecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Chromium(2+) methacrylate can be compared with other chromium(2+) and methacrylate compounds:
Chromium(2+) acetate: Similar coordination chemistry but different reactivity due to the acetate ligands.
Chromium(3+) methacrylate: Higher oxidation state, different redox properties, and potentially different applications.
Methyl methacrylate: A monomer used in polymer production, not a coordination compound but related through the methacrylate ligand.
Propriétés
Numéro CAS |
94275-74-8 |
|---|---|
Formule moléculaire |
C8H10CrO4 |
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
chromium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
XOYMZNAPYOOFMS-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


